molecular formula C50H26N10O5 B12773429 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3'-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy- CAS No. 84982-68-3

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3'-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-

Cat. No.: B12773429
CAS No.: 84982-68-3
M. Wt: 846.8 g/mol
InChI Key: BDOSIGRKYYLSHE-UHFFFAOYSA-N
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Description

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes benzimidazole, isoquinoline, oxadiazole, and phenyleneazo groups. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of benzimidazo[2,1-a]benz[de]isoquinolin-7-one, which can be synthesized from 4-bromo-1,8-naphthalic anhydride and o-phenylenediamine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert azo groups to amines, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or nucleic acids, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) lies in its combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of oxadiazole and phenyleneazo groups enhances its versatility and functionality compared to similar compounds.

Properties

CAS No.

84982-68-3

Molecular Formula

C50H26N10O5

Molecular Weight

846.8 g/mol

IUPAC Name

18-hydroxy-17-[[4-[5-[4-[(18-hydroxy-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-17-yl)diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one

InChI

InChI=1S/C50H26N10O5/c61-39-23-33-41-29(7-5-9-31(41)49(63)59-37-13-3-1-11-35(37)51-45(33)59)43(39)55-53-27-19-15-25(16-20-27)47-57-58-48(65-47)26-17-21-28(22-18-26)54-56-44-30-8-6-10-32-42(30)34(24-40(44)62)46-52-36-12-2-4-14-38(36)60(46)50(32)64/h1-24,61-62H

InChI Key

BDOSIGRKYYLSHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC(=C5N=NC6=CC=C(C=C6)C7=NN=C(O7)C8=CC=C(C=C8)N=NC9=C(C=C1C2=C9C=CC=C2C(=O)N2C1=NC1=CC=CC=C12)O)O

Origin of Product

United States

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